methyl 4,6-dibromo-1H-indole-2-carboxylate methyl 4,6-dibromo-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2866335-79-5
VCID: VC12013011
InChI: InChI=1S/C10H7Br2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3
SMILES: COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br
Molecular Formula: C10H7Br2NO2
Molecular Weight: 332.98 g/mol

methyl 4,6-dibromo-1H-indole-2-carboxylate

CAS No.: 2866335-79-5

Cat. No.: VC12013011

Molecular Formula: C10H7Br2NO2

Molecular Weight: 332.98 g/mol

* For research use only. Not for human or veterinary use.

methyl 4,6-dibromo-1H-indole-2-carboxylate - 2866335-79-5

Specification

CAS No. 2866335-79-5
Molecular Formula C10H7Br2NO2
Molecular Weight 332.98 g/mol
IUPAC Name methyl 4,6-dibromo-1H-indole-2-carboxylate
Standard InChI InChI=1S/C10H7Br2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3
Standard InChI Key DPTGSBYOSXXKDQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br
Canonical SMILES COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br

Introduction

Structural and Physicochemical Properties

The molecular formula of methyl 4,6-dibromo-1H-indole-2-carboxylate is C10_{10}H7_{7}Br2_{2}NO2_{2}, with a molecular weight of 341.98 g/mol. Key physicochemical properties can be inferred from closely related compounds:

  • Density: Estimated at 1.6–1.7 g/cm³, based on analogs like methyl 4-bromo-1H-indole-2-carboxylate (1.6 g/cm³) .

  • Boiling Point: Predicted to exceed 390°C, considering the increased molecular weight compared to mono-brominated analogs (e.g., 386°C for methyl 4-bromo-1H-indole-2-carboxylate) .

  • Solubility: Likely low in polar solvents due to the hydrophobic bromine substituents but soluble in organic solvents like dimethylformamide (DMF) or dichloromethane.

The crystal structure of methyl 1H-indole-2-carboxylate (monoclinic, space group P21_1/c) reveals a planar indole core with ester group orientation influencing packing interactions . Introducing bromine atoms at positions 4 and 6 would enhance molecular symmetry and potentially alter crystallinity.

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of methyl 4,6-dibromo-1H-indole-2-carboxylate can be achieved through sequential bromination and esterification steps, as demonstrated for analogous compounds:

  • Esterification of Indole-2-Carboxylic Acid:
    Indole-2-carboxylic acid is treated with methanol and concentrated sulfuric acid under reflux to yield methyl indole-2-carboxylate . For example, methyl 1H-indole-2-carboxylate is synthesized in 92% yield via this method .

  • Regioselective Bromination:

    • Step 1 (C4 Bromination): Direct bromination using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C .

    • Step 2 (C6 Bromination): Further bromination under controlled conditions, potentially employing directing groups or catalysts to ensure regioselectivity. For instance, 6-bromoindole-2-carboxylic acid derivatives are synthesized via palladium-catalyzed Buchwald–Hartwig reactions .

A one-pot trifunctionalization strategy, as reported for 3,6-dibromoindoles, could also be adapted. Using N-bromo sulfoximines as dual brominating and functionalizing reagents, 2-sulfoximidoyl-3,6-dibromo indoles are synthesized in yields up to 94% . Adapting this method for methyl ester derivatives may streamline the synthesis.

Key Intermediate Characterization

Intermediate compounds in the synthesis pathway include:

  • Methyl 4-bromo-1H-indole-2-carboxylate (CAS: 167479-13-2): Density 1.6 g/cm³, boiling point 386°C .

  • Methyl 6-bromo-1H-indole-2-carboxylate: Synthesized via Vilsmeier–Haack formylation followed by bromination .

Biological Activity and Applications

Antitumor Activity

Halogenated indoles are explored as tubulin polymerization inhibitors and kinase modulators:

  • Tubulin Binding: Bromine substitutions stabilize interactions with tubulin’s colchicine-binding site, inhibiting microtubule assembly .

  • Checkpoint Kinase 1 (Chk1) Inhibition: Bisindolylmaleimide derivatives with halogenated indoles abrogate cell cycle arrest at nanomolar concentrations .

While direct data for methyl 4,6-dibromo-1H-indole-2-carboxylate are scarce, analogs provide reference benchmarks:

  • NMR (Methyl 4-bromo-1H-indole-2-carboxylate):

    • 1^1H NMR (CDCl3_3): δ 3.93 (s, 3H, OCH3_3), 7.25–7.42 (m, 3H, Ar-H), 7.91 (d, 1H, J = 8.0 Hz) .

  • MS (Methyl 6-bromo-1H-indole-4-carboxylate): m/z 254.08 [M+H]+^+ .

For the dibromo compound, expect distinct 1^1H NMR signals for H-5 and H-7 protons (δ ~7.5–8.0 ppm) and a molecular ion peak at m/z 341.98.

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